4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol
Description
Contextualization of Biphenyl (B1667301) Scaffolds in Contemporary Organic Chemistry
Biphenyl scaffolds are a cornerstone of modern organic chemistry. Their inherent structural rigidity and planarity, coupled with the ability to undergo a variety of chemical transformations, make them ideal platforms for the construction of complex molecules. The atropisomerism exhibited by certain ortho-substituted biphenyls adds another layer of complexity and utility, particularly in the field of asymmetric catalysis where they can serve as chiral ligands. The biphenyl unit is a prevalent motif in pharmaceuticals, agrochemicals, and functional materials, highlighting its fundamental importance.
Significance of Dihydroxy- and Diiodo-Biphenyl Architectures within Organic Synthesis and Materials Science
The introduction of hydroxyl and iodo functionalities onto the biphenyl framework significantly expands its chemical versatility. Dihydroxy-biphenyls, or biphenols, are crucial monomers in the synthesis of high-performance polymers such as polyethers and polyesters, lending thermal stability and specific mechanical properties to the resulting materials. The hydroxyl groups also provide sites for further functionalization, enabling the creation of a diverse library of derivatives.
The presence of iodine atoms in diiodo-biphenyl architectures offers distinct advantages. The carbon-iodine bond is relatively weak, making these compounds excellent precursors in a multitude of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This reactivity is instrumental in the construction of complex biaryl and polyaryl systems. Furthermore, the high atomic number of iodine can influence the photophysical and electronic properties of the molecule, leading to applications in areas like organic electronics and optoelectronics.
Research Landscape of 4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol within Functionalized Biaryls
Within the broader class of functionalized biaryls, this compound has garnered interest as a versatile building block. Its structure combines the features of a biphenol with the reactivity of an aryl iodide. This dual functionality makes it a valuable precursor for the synthesis of more complex molecules, including ligands for catalysis, and monomers for specialty polymers. Research into this specific compound is often situated at the intersection of synthetic methodology development and the exploration of novel functional materials.
Overview of Research Approaches and Methodologies
The study of this compound encompasses a range of research approaches. Synthetic chemists focus on developing efficient and selective methods for its preparation, often exploring various iodination and coupling strategies. Material scientists investigate the incorporation of this diol into polymeric structures, characterizing the thermal, mechanical, and optical properties of the resulting materials. Furthermore, computational studies are often employed to predict the molecular geometry, electronic structure, and reactivity of the compound, guiding experimental design and interpretation.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 204315-81-1 | ChemSpider chemicalbook.com |
| Molecular Formula | C₁₂H₈I₂O₂ | ChemSpider chemicalbook.com |
| Molecular Weight | 438.00 g/mol | ChemSpider chemicalbook.com |
| Predicted Boiling Point | 452.4 ± 45.0 °C | ChemicalBook |
| Predicted Density | 2.237 ± 0.06 g/cm³ | ChemicalBook |
Interactive Data Table: Key Identifiers Use the search bar to filter the table.
| Identifier Type | Value |
|---|---|
| CAS Number | 204315-81-1 |
| Molecular Formula | C₁₂H₈I₂O₂ |
| Synonym | 4,4'-Diiodo-2,2'-biphenol |
| Synonym | 2,2'-Dihydroxy-4,4'-diiodobiphenyl |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxy-4-iodophenyl)-5-iodophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2O2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPSDVPSDROOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)C2=C(C=C(C=C2)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,4 Diiodo 1,1 Biphenyl 2,2 Diol and Its Precursors
Strategies for Diiodination of Biphenyl (B1667301) and Biphenyl Diols
The introduction of iodine atoms onto the biphenyl or biphenyl diol scaffold is a critical step. This can be achieved through either direct electrophilic attack on the aromatic rings or via indirect methods involving organometallic intermediates.
Direct Electrophilic Iodination Approaches
Direct iodination involves the reaction of a biphenyl precursor with an electrophilic iodine source. The reactivity of the biphenyl system and the choice of iodinating agent are key to achieving the desired substitution pattern. Iodine itself is the least reactive halogen in electrophilic aromatic substitution, often requiring an activating agent or catalyst. commonorganicchemistry.com
Common reagents for this transformation include molecular iodine (I₂), N-Iodosuccinimide (NIS), and iodine monochloride (ICl). commonorganicchemistry.comontosight.ai Due to the difference in electronegativity between iodine and chlorine, ICl is polarized (I⁺–Cl⁻), making the iodine atom a potent electrophile capable of attacking an electron-rich aromatic ring. vaia.com For less activated aromatic substrates, a catalyst is often necessary to facilitate the reaction. Palladium(II) complexes have been successfully employed to catalyze the C-H iodination of various aromatic compounds using molecular iodine as the sole oxidant. nih.govresearchgate.net This approach is notable for its compatibility with a wide range of functional groups, including various heterocycles. nih.gov
Another strategy involves using a composite catalyst system, such as a mixture of concentrated sulfuric and hydrochloric acids, in the presence of an oxidant like ammonium (B1175870) persulfate to prepare 4,4'-diiodobiphenyl (B1208875) from biphenyl and elemental iodine. google.com This method aims to reduce the reaction temperature and the amount of iodine required. google.com
Table 1: Examples of Direct Iodination Methods Data derived from cited research articles.
| Substrate | Iodinating Agent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Biphenyl | I₂ / Ammonium Persulfate | H₂SO₄ / HCl, Glacial Acetic Acid, 75-90°C | 4,4'-Diiodobiphenyl | google.com |
| Electron-rich arenes | N-Iodosuccinimide (NIS) | Silver(I) triflimide (catalyst) | Iodoarenes | organic-chemistry.org |
| [1,1'-Biphenyl]-2-ols | Not specified | Pd(II)-catalyzed, tBuOOH-oxidized | 2,2′-Biphenols | rsc.org |
| Phenylacetic Amides | I₂ | Pd(OAc)₂, CsOAc, NaHCO₃, t-AmylOH/DMF, 65°C | Ortho-iodinated amides | nih.gov |
Indirect Iodination via Cross-Coupling Precursors (e.g., Palladium-Catalyzed Miyaura Borylation followed by Iodination)
Indirect iodination provides a powerful and regioselective alternative to direct electrophilic substitution. A common strategy involves a two-step sequence: a palladium-catalyzed Miyaura borylation followed by a subsequent iodination reaction. organic-chemistry.org
In the first step, an aryl halide (e.g., a dibromobiphenyl derivative) is reacted with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.org This cross-coupling reaction yields a stable aryl boronic ester. The mild conditions of the Miyaura borylation tolerate a wide variety of functional groups that might not be compatible with methods involving organolithium or Grignard intermediates. organic-chemistry.org
In the second step, the resulting aryl boronic acid or ester is converted to the corresponding aryl iodide. This transformation can be efficiently achieved by treating the boronic acid with N-Iodosuccinimide (NIS), yielding the ipso-substituted iodoarene with high regioselectivity. organic-chemistry.org This sequence allows for the precise installation of iodine atoms at positions dictated by the initial halogen placement.
Palladium catalysis is also central to other related cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be used to synthesize halogenated biphenyls that are precursors to more complex structures. researchgate.netnih.gov
Halogenation of Precursors for 4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol
The synthesis of halogenated biphenyls, particularly dibromo-derivatives, is a fundamental step in many routes toward the target compound. These dihalobiphenyls serve as versatile precursors for subsequent hydrolysis and iodination reactions.
One established method for preparing 4,4'-dibromobiphenyl (B48405) is the direct bromination of biphenyl. google.comorgsyn.org This reaction can be carried out using bromine in various solvents, including water, carbon disulfide, or glacial acetic acid. orgsyn.org A specific procedure involves reacting biphenyl with bromine in a solvent system of water and glacial acetic acid in the presence of an oxidant and an auxiliary oxidant under heating to produce 4,4'-dibromobiphenyl with high purity and yield. google.com An alternative approach is the vapor-phase bromination of biphenyl, where finely divided biphenyl is exposed to bromine vapor. orgsyn.org
These brominated intermediates are crucial for subsequent transformations. For instance, 2,2'-dibromo-[1,1'-biphenyl]-4,4'-diamine can be converted into 2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl via a Sandmeyer-type reaction, involving diazotization followed by treatment with potassium iodide. chemicalbook.com
Synthesis of Dihydroxybiphenyl Moieties
Oxidative Coupling Reactions of Phenolic Precursors
Oxidative phenol (B47542) coupling is a powerful strategy for forming the C-C bond that links the two aromatic rings of the biphenyl system. rsc.org This method typically involves the oxidation of a phenolic precursor to generate a phenoxyl radical. This radical is delocalized, allowing for subsequent radical-radical coupling at the ortho or para positions to form the biphenyl structure. cnr.it
The industrial synthesis of 4,4'-biphenol utilizes the oxidative coupling of 2,6-di-tert-butylphenol. wikipedia.org The bulky tert-butyl groups direct the coupling to the para positions, and subsequent dealkylation at high temperatures yields the final product. wikipedia.org For the synthesis of the target compound's precursors, the oxidative coupling of a suitably substituted phenol, such as 4-iodophenol, could in principle be employed to construct the diiododihydroxybiphenyl framework directly. wikipedia.org Recent advancements have focused on developing more environmentally friendly methods using microwave-assisted oxidative coupling in sustainable solvents like water. cnr.it
Table 2: Examples of Oxidative Coupling and Related Reactions Data derived from cited research articles.
| Precursor | Reagent/Catalyst | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| 2,6-di-tert-butylphenol | O₂ | 4,4'-Biphenol | Industrially significant, para-selective coupling followed by dealkylation. | wikipedia.org |
| Natural Phenols | Microwave irradiation, MTBAP | C2 symmetric biphenols | Eco-friendly method in sustainable solvents. | cnr.it |
| Phenol | Not specified | Dihydroxybiphenylsulfone | Intermediate for alkali fusion. | google.com |
Hydrolysis of Biphenyl Derivatives (e.g., dibromo- or dihalobiphenyls)
An alternative route to the dihydroxybiphenyl moiety involves the hydrolysis of a dihalogenated biphenyl precursor. This method is particularly useful when the biphenyl core is assembled first, followed by the introduction of the hydroxyl groups. For instance, 4,4'-dibromobiphenyl can be hydrolyzed to produce 4,4'-dihydroxybiphenyl. google.com
This transformation is typically carried out in an aqueous solution of an alkali metal hydroxide (B78521) in the presence of a copper compound catalyst. google.com The reaction may be performed in a solvent mixture containing a C1 to C3 monohydric alcohol to improve the reaction rate and conversion. google.com This hydrolysis provides a direct pathway from readily available dihalobiphenyls to the corresponding dihydroxybiphenyls, which are important intermediates in the production of polymers and other fine chemicals. google.comguidechem.com
Derivatization of Pre-formed Biphenyl Diols
The synthesis of this compound can be effectively achieved through the direct iodination of the parent compound, [1,1'-biphenyl]-2,2'-diol. This method falls under the broader category of electrophilic aromatic substitution, where the hydroxyl groups on the biphenyl scaffold direct the incoming electrophile.
The hydroxyl groups are activating and ortho-, para-directing. In the case of [1,1'-biphenyl]-2,2'-diol, the positions ortho and para to the hydroxyl groups are positions 3, 5, and 6. Due to the existing bond at the 1 and 1' positions and the hydroxyl groups at the 2 and 2' positions, the para-positions (4 and 4') are sterically accessible and electronically favored for substitution.
Various iodinating reagents can be employed for this transformation. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid catalyst. For instance, the combination of N-iodosuccinimide (NIS) with an acid catalyst like p-toluenesulfonic acid (p-TsA) has been shown to be effective for the regioselective mono-iodination of phenols at room temperature. researchgate.net This method offers high yields and simplified purification. researchgate.net Another approach utilizes silver salts, such as Ag₂SO₄, with iodine, which can provide good yields of ortho-iodinated phenols. nih.gov
The reaction conditions, including the choice of solvent, temperature, and catalyst, play a crucial role in determining the yield and regioselectivity of the iodination process.
Table 1: Reagents for Iodination of Phenolic Compounds
| Reagent System | Key Features | Reference |
|---|---|---|
| N-Iodosuccinimide (NIS) / p-Toluenesulfonic acid (p-TsA) | Mild, highly regioselective for mono-iodination, high to excellent yields at room temperature. | researchgate.net |
| Silver Sulfate (Ag₂SO₄) / Iodine (I₂) | Convenient access to selected iodoarenes, can give moderate-to-good yields of ortho products for certain substrates. | nih.gov |
| Benzyltrimethylammonium dichloroiodate (BTMACl₂I) / Zinc Chloride (ZnCl₂) | Can result in a mixture of isomers depending on the temperature. | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Convergent and Divergent Synthetic Routes to this compound
The synthesis of this compound can be approached through both convergent and divergent strategies, each with its own set of advantages.
Convergent Synthesis: In a convergent approach, the two symmetrical halves of the target molecule are synthesized separately and then coupled in a final step. For this compound, a plausible convergent strategy would involve the synthesis of a 2-alkoxy-4-iodophenylboronic acid or a similar organometallic derivative. The hydroxyl groups are typically protected, for instance as methoxy (B1213986) or benzyloxy ethers, to prevent interference with the coupling reaction. The subsequent homo-coupling of this intermediate, often catalyzed by transition metals like palladium or copper, would yield the protected 4,4'-diiodo-2,2'-dialkoxybiphenyl. The final step would be the deprotection of the hydroxyl groups to afford the target compound. Cross-coupling reactions like the Suzuki-Miyaura, Stille, and Negishi couplings are powerful tools for constructing the biaryl bond. nih.gov
Divergent Synthesis: A divergent synthesis begins with a central core molecule that is subsequently elaborated. wikipedia.org For the target compound, the divergent route commences with the commercially available [1,1'-biphenyl]-2,2'-diol. nist.gov This pre-formed biphenyl diol then undergoes a series of reactions to introduce the iodo substituents. The primary transformation in this route is the regioselective iodination at the 4 and 4' positions, as discussed in the previous section. This approach is often more step-economical if the starting biphenyl core is readily accessible.
This table is interactive and can be sorted by clicking on the column headers.
Control of Regioselectivity and Stereochemistry in Synthetic Pathways for Substituted Biphenyls
Regioselectivity: The primary challenge in the synthesis of this compound, particularly via a divergent route, is the control of regioselectivity during the iodination step. The hydroxyl groups at the 2 and 2' positions are ortho-, para-directing activators. While the 4 and 4' positions are electronically favored for electrophilic substitution, the ortho positions (3, 3', 5, and 5') are also activated. Achieving high selectivity for the desired 4,4'-diiodo isomer over other possible mono- or di-iodinated products requires careful optimization of reaction conditions. Factors such as the choice of iodinating agent, solvent polarity, reaction temperature, and the presence of sterically bulky groups can influence the regiochemical outcome. For instance, using a bulky iodinating agent might favor substitution at the less sterically hindered para position.
Stereochemistry and Atropisomerism: Substituted biphenyls can exhibit a form of axial chirality known as atropisomerism, which arises from restricted rotation around the single bond connecting the two phenyl rings. pharmaguideline.comlibretexts.org This restriction is typically caused by the presence of bulky substituents at the ortho positions. youtube.com In the case of this compound, the ortho substituents are hydroxyl groups. While hydrogen bonding between the hydroxyl groups might influence the dihedral angle between the phenyl rings, the hydroxyl groups themselves are not exceptionally bulky. Therefore, at room temperature, rapid rotation around the C-C single bond is expected, and the molecule is unlikely to be resolvable into stable atropisomers. However, the introduction of bulkier groups at the ortho positions, or the formation of derivatives that create a bridged structure, could induce stable atropisomerism. libretexts.orgacs.org
Green Chemistry Approaches and Sustainable Synthesis Strategies for Functionalized Biaryls
The principles of green chemistry are increasingly being applied to the synthesis of functionalized biaryls to minimize environmental impact. acs.orgresearchgate.net
Catalysis: A key focus of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. For the coupling reactions used in convergent syntheses, there is a drive to replace less desirable metals with more earth-abundant and less toxic alternatives. While palladium is a highly effective catalyst for cross-coupling reactions, copper-catalyzed couplings, such as the Ullmann reaction, are being revisited and improved. For instance, a green synthesis for 4,4'-diiodobiphenyl has been reported using a copper(II) chloride catalyst in methanol (B129727) at room temperature, which is a more environmentally benign solvent than many traditional organic solvents. chemicalbook.com
Atom Economy: Synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, are preferred. Direct C-H functionalization is an attractive strategy in this regard, as it avoids the pre-functionalization of starting materials, thereby reducing the number of synthetic steps and waste generation. researchgate.net For example, the direct hydroxylation of [1,1'-biphenyl]-2-ols to form 2,2'-biphenols has been achieved using a palladium catalyst. rsc.orgresearchgate.net While this specific example leads to the precursor, the principle of direct functionalization is a key green strategy.
Table 3: Green Chemistry Strategies in Biaryl Synthesis
| Principle | Application in Biaryl Synthesis | Example | Reference |
|---|---|---|---|
| Alternative Catalysts | Use of copper or nickel catalysts as more sustainable alternatives to palladium. | Copper-catalyzed homo-coupling of arylboronic acids. | chemicalbook.com |
| Green Solvents | Employing water, ethanol, or methanol as reaction media. | Synthesis in methanol at room temperature. | chemicalbook.com |
| Energy Efficiency | Designing reactions to proceed at lower temperatures and ambient pressure. | Transition-metal-free synthesis at moderate temperatures. | acs.org |
| Atom Economy | Utilizing direct C-H functionalization to reduce steps and waste. | Palladium-catalyzed direct hydroxylation of [1,1'-biphenyl]-2-ols. | rsc.orgresearchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Chemical Transformations and Functionalization of 4,4 Diiodo 1,1 Biphenyl 2,2 Diol
Reactions at the Hydroxyl Groups
The phenolic hydroxyl groups of 4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol are primary sites for modifications such as etherification, esterification, and condensation reactions. These transformations are fundamental in altering the steric and electronic properties of the molecule, which is crucial for its application in ligand and monomer design.
Etherification and esterification of the hydroxyl groups are common strategies to synthesize a variety of derivatives from biphenol scaffolds. These modifications are instrumental in the development of new chiral ligands and catalysts. For instance, the hydroxyl groups can be converted into methoxymethyl (MOM) ethers as a protecting group strategy during multi-step synthesis. This involves reacting the diol with an agent like methoxymethyl chloride (MOM-Cl) in the presence of a base such as potassium carbonate. nih.gov This protection allows for selective reactions at the aryl iodide positions without interference from the acidic phenolic protons.
The resulting ether or ester derivatives can serve as sophisticated ligands for asymmetric synthesis. By introducing bulky or electronically-tuned groups onto the oxygen atoms, the steric environment and electronic properties of the biphenyl (B1667301) backbone can be precisely controlled. This fine-tuning is critical for achieving high enantioselectivity in catalytic reactions. nih.gov
Table 1: Representative Etherification Reaction
| Reactant | Reagent | Base | Product | Application | Reference |
|---|
The hydroxyl groups of this compound can act as nucleophiles, participating in various substitution and condensation reactions. These reactions are employed to incorporate the biphenyl unit into larger molecular architectures, such as phosphazene-based compounds. For example, the diol can react with hexachlorocyclotriphosphazene in the presence of a base to form spiro-2,2'-dioxybiphenyl cyclotriphosphazenes. tubitak.gov.tr These hybrid inorganic-organic structures are investigated for their unique material properties.
Condensation reactions with bifunctional electrophiles can lead to the formation of polymers. The diol can serve as a monomer, reacting with compounds like phosgene (B1210022) or diacyl chlorides to produce polyesters or polycarbonates. The rigidity and chirality of the biphenyl unit are imparted to the polymer backbone, influencing its thermal stability, solubility, and optical properties.
Reactions at the Aryl Iodide Positions
The carbon-iodine bonds are highly valuable reaction sites, enabling the extension of the biphenyl framework through various metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides makes them excellent substrates for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and have been extensively applied to aryl halides. sigmaaldrich.comnobelprize.org this compound is an ideal substrate for these transformations, allowing for the introduction of a wide array of substituents at the 4 and 4' positions.
The Suzuki-Miyaura reaction couples aryl halides with organoboron compounds. nih.govacs.org It is particularly effective for creating biaryl linkages. The double Suzuki-Miyaura coupling of 4,4'-diiodo-[1,1'-biphenyl]-2,2'-diol with arylboronic acids can produce extended, tetra-aryl structures. Research has shown that diiodobenzenes are superior substrates for double coupling compared to dibromobenzenes, leading to higher yields of the desired bis-coupled products even when the diiodide is in excess. acs.org This methodology is crucial for synthesizing complex atropisomeric ligands and materials. nih.gov
The Heck reaction involves the coupling of aryl halides with alkenes, providing a direct method for the vinylation of the biphenyl core. rsc.orgibs.re.kr This reaction typically uses a palladium catalyst and a base to afford stilbene-like derivatives, which are of interest in materials science for their photophysical properties.
The Sonogashira reaction couples aryl halides with terminal alkynes, enabling the synthesis of aryl alkynes. rsc.orgacs.orgnih.gov This reaction has been demonstrated on derivatives of 2,2'-diiodobiphenyl, where coupling with phenylacetylene (B144264) using a Pd(OAc)₂/CuI/phosphine (B1218219) catalyst system yields the corresponding bis(phenylethynyl)biphenyl product. acs.orgnih.gov These highly conjugated systems are precursors to polyaromatic compounds and functional materials. acs.org
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Diiodobiphenyl Scaffolds
| Reaction Type | Coupling Partner | Catalyst System | Base | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid/Ester | Pd(PPh3)4 | Ag2CO3 or K3PO4 | Tetra-aryl derivative | acs.orgresearchgate.net |
| Sonogashira-Heck | Phenylacetylene | Pd(OAc)2/CuI/Phosphine | Amine (e.g., pyridine) | Bis(phenylethynyl)biphenyl derivative | acs.orgnih.gov |
The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides to form biaryls, has evolved to include a range of "Ullmann-type" cross-coupling reactions. organic-chemistry.orgwikipedia.org These reactions are particularly useful for forming carbon-oxygen (biaryl ether) and carbon-nitrogen bonds. nih.gov In the context of this compound, the aryl iodide positions can react with phenols or amines in the presence of a copper catalyst.
The classic Ullmann condensation typically requires high temperatures, but modern ligand-assisted protocols have enabled these reactions to proceed under milder conditions. organic-chemistry.org The mechanism is believed to involve the oxidative addition of the aryl iodide to a Cu(I) species. nih.govresearchgate.net This transformation allows for the synthesis of complex polyether or polyamine structures derived from the biphenol core.
Beyond Ullmann-type reactions, palladium-catalyzed methods are also prevalent for forming bonds between aryl carbons and heteroatoms like nitrogen, sulfur, and phosphorus. The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is a prime example. This reaction allows for the coupling of the aryl iodide positions of this compound with a wide range of primary and secondary amines.
Similarly, C-S and C-P bond-forming reactions can be achieved using palladium or copper catalysts, coupling the diiodide with thiols or phosphines, respectively. These reactions are essential for creating novel ligands, such as chiral phosphine ligands based on the biphenol backbone, which are highly valuable in asymmetric catalysis. The formation of C-heteroatom bonds significantly expands the chemical space accessible from this compound, enabling its incorporation into a diverse array of functional molecules and materials. nih.gov
Chemo- and Regioselective Reactivity Profiling
The inherent challenge and synthetic opportunity in utilizing this compound lies in the selective manipulation of its distinct functional groups. The reactivity of the hydroxyl groups and the carbon-iodine bonds can be selectively addressed under different reaction conditions, allowing for a stepwise and controlled functionalization of the molecule.
The hydroxyl groups can be readily derivatized through standard etherification or esterification reactions. Protection of the hydroxyl groups is often a crucial first step to prevent interference in subsequent cross-coupling reactions at the C-I positions. Common protecting groups include methyl, benzyl, or silyl (B83357) ethers, which can be introduced under basic conditions. The choice of protecting group is critical as it can influence the steric and electronic environment of the biphenyl system, potentially affecting the efficiency of subsequent transformations.
Conversely, the carbon-iodine bonds are prime sites for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The reactivity of aryl iodides in these transformations is generally high, allowing for coupling under relatively mild conditions.
A key aspect of the reactivity of this compound is the potential for regioselectivity in sequential cross-coupling reactions. Due to the symmetrical nature of the molecule, the initial functionalization of one iodo group can proceed without regiochemical preference. However, the introduction of a substituent at one of the 4-positions can electronically and sterically influence the reactivity of the remaining iodo group. This differential reactivity can be exploited to introduce two different functionalities in a stepwise manner, leading to the synthesis of unsymmetrically substituted biphenyl derivatives. For instance, a less reactive aryl boronic acid in a Suzuki coupling might be used to functionalize one position, followed by a more reactive coupling partner for the second position under more forcing conditions.
The interplay between the hydroxyl and iodo groups also allows for intramolecular reactions. For example, after functionalization of the iodo groups, the hydroxyl groups can be used to form cyclic structures, such as crown ethers or other macrocycles.
Development of Advanced Synthetic Intermediates and Building Blocks from this compound
The strategic functionalization of this compound has paved the way for the creation of a diverse array of advanced synthetic intermediates and building blocks, most notably in the realm of chiral ligands and catalysts. The axially chiral 1,1'-biaryl-2,2'-diol (BINOL) framework is a cornerstone of asymmetric catalysis, and derivatives of this scaffold are highly sought after. chemrxiv.orgnih.gov
By employing palladium-catalyzed cross-coupling reactions, the iodo groups at the 4 and 4' positions can be replaced with a variety of substituents. This allows for the fine-tuning of the steric and electronic properties of the resulting biphenyl-2,2'-diol derivatives, which can then be used as ligands in asymmetric transformations.
Sonogashira Coupling: The Sonogashira reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a powerful tool for introducing alkynyl moieties. wikipedia.orgorganic-chemistry.org The reaction of this compound with various terminal alkynes, typically in the presence of a palladium catalyst and a copper(I) co-catalyst, can yield di-alkynylated biphenyls. These products can serve as rigid linear linkers in supramolecular chemistry or as precursors for more complex cyclic structures.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is widely used to form carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly valuable for introducing aryl or vinyl substituents at the 4 and 4' positions. The resulting arylated biphenyldiols can exhibit enhanced thermal stability and modified electronic properties, making them suitable for applications in materials science.
Buchwald-Hartwig Amination: The introduction of nitrogen-containing functional groups can be achieved through the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. By reacting this compound with primary or secondary amines, a range of di-amino-functionalized biphenyls can be synthesized. These compounds are precursors to novel ligands and materials with potential applications in catalysis and optoelectronics.
Synthesis of Chiral Phosphine Ligands: A particularly important application of functionalized this compound derivatives is in the synthesis of chiral phosphine ligands. After modification of the 4,4'-positions, the hydroxyl groups can be converted to phosphine oxides, which are then reduced to the corresponding phosphines. These chiral diphosphine ligands, often referred to as BINAP derivatives, are highly effective in a wide range of asymmetric catalytic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions.
The ability to systematically modify the substituents at the 4 and 4' positions of the biphenyl backbone allows for the creation of a library of ligands with varying steric bulk and electronic properties. This modular approach is crucial for optimizing the performance of catalysts for specific asymmetric transformations.
Applications in Catalysis and Asymmetric Synthesis
Design and Synthesis of Chiral Ligands based on the 4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol Scaffold
The C₂-symmetric backbone of this compound is a privileged structure for creating a chiral environment around a metal center. The atropisomeric nature of the biphenyl (B1667301) system restricts rotation, leading to a stable, well-defined three-dimensional space that can effectively discriminate between enantiotopic faces of a substrate.
Phosphine (B1218219) and phosphoramidite (B1245037) ligands are among the most successful and widely used classes of ligands in asymmetric catalysis. The biphenyl-2,2'-diol framework is ideal for the synthesis of these ligands.
Phosphine Ligands: Diphosphine ligands can be synthesized from the diol scaffold. A general approach involves converting the diol to a corresponding dibromide or ditriflate, followed by reaction with a phosphine source. In the case of this compound, the diol functionality is typically used to construct a phosphine-containing ring structure, while the iodo groups can be retained or later modified to modulate the ligand's properties. These C₂-symmetric diphosphine ligands have proven to be highly effective in creating a chiral environment for metal-catalyzed reactions. nih.gov
Phosphoramidite Ligands: Phosphoramidite ligands are readily prepared from the reaction of a chiral diol with a phosphorus source like phosphorus trichloride (B1173362) (PCl₃), followed by the addition of a chiral or achiral secondary amine. researchgate.netnih.gov The modular nature of this synthesis allows for the creation of a large library of ligands from a single diol precursor. The reaction of this compound with PCl₃ would yield a reactive phosphorochloridite intermediate, which can then be coupled with various amines to generate a diverse set of phosphoramidite ligands. The steric and electronic properties of these ligands can be systematically varied by changing the amine component, enabling a fine-tuning process to optimize enantioselectivity for specific reactions. nih.govnih.gov
N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands in catalysis due to their strong σ-donating properties and steric tunability, which lead to robust and highly active metal complexes. beilstein-journals.orgnih.gov The this compound scaffold can be incorporated into the design of chiral NHC ligands. One strategy involves linking the two hydroxyl groups of the diol to form a bridging unit that connects to the backbone of an NHC precursor, such as an imidazolium (B1220033) salt. Alternatively, the biphenyl unit itself can be part of a larger macrocyclic structure that includes one or more NHC moieties. The iodo groups at the 4,4'-positions can be used to attach the biphenyl scaffold to pre-formed NHC precursors or to introduce additional functional groups that can influence the catalytic activity. mdpi.com
The [1,1'-biphenyl]-2,2'-diol motif is the foundational structure for a powerful class of chiral Brønsted acids known as phosphoric acids (CPAs). These are synthesized by reacting the diol with phosphoryl chloride (POCl₃) followed by hydrolysis. A chiral phosphoric acid derived from this compound would function as a bifunctional catalyst, capable of activating substrates through hydrogen bonding. scispace.com The acidity and the steric environment of the catalytic pocket can be modified, with the iodo substituents providing sites for further synthetic elaboration to create highly tailored catalysts. johnshopkins.edumpg.de
Furthermore, chiral diols themselves can act as Lewis acid catalysts or ligands for Lewis acidic metals. nih.gov For example, in combination with titanium or boron reagents, they can form chiral Lewis acid complexes that catalyze a variety of enantioselective transformations, such as Diels-Alder reactions. nih.gov
Role in Transition Metal-Catalyzed Asymmetric Reactions
Ligands derived from the this compound scaffold are designed to excel in transition metal-catalyzed reactions where the creation of a specific stereoisomer is desired. The well-defined chiral pocket created by these ligands around the metal center is key to their success.
Asymmetric hydrogenation is a fundamental and widely used method for the synthesis of chiral compounds. Chiral diphosphine ligands based on biaryl scaffolds are particularly effective for this transformation. A bridged C₂-symmetric biphenyl phosphine ligand, for instance, has demonstrated high efficacy in the rhodium-catalyzed asymmetric hydrogenation of various functionalized olefins. nih.gov The rigidity of the bridged biphenyl backbone enhances the stability and stereodirecting ability of the catalyst. Excellent enantioselectivities have been achieved in the hydrogenation of substrates like β-(acylamino)acrylates, with results depending on factors such as solvent and temperature. nih.gov
Table 1: Asymmetric Hydrogenation of (E)-β-Alkyl-Substituted β-(Acylamino)acrylates using a Chiral Biphenyl Diphosphine-Rhodium Catalyst
| Entry | R¹ | R² | Conversion (%) | ee (%) |
| 1 | CH₃ | Ph | >99 | 98.2 |
| 2 | CH₂CH₃ | Ph | >99 | 98.4 |
| 3 | n-Pr | Ph | >99 | 98.0 |
| 4 | i-Pr | Ph | >99 | 99.8 |
| 5 | Ph | Ph | >99 | 96.0 |
| 6 | 2-Naphthyl | Ph | >99 | 97.0 |
| 7 | CH₃ | CH₃ | >99 | 97.4 |
Data sourced from research on bridged C₂-symmetric biphenyl phosphine ligands. nih.gov Conditions typically involve the substrate, a rhodium precursor, and the chiral ligand in a suitable solvent like methanol (B129727) under hydrogen pressure.
The construction of axially chiral biaryl compounds is a significant challenge in organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and its asymmetric variant provides a direct route to these valuable atropisomeric products. nih.gov Chiral monophosphine ligands featuring a biphenyl backbone have been successfully employed in palladium-catalyzed asymmetric Suzuki-Miyaura couplings. beilstein-journals.org These ligands can effectively control the stereochemistry during the C-C bond formation, leading to biaryl products with high enantiomeric excess. The development of such ligands is crucial, as achieving high selectivity in the synthesis of sterically hindered biaryls remains a challenge. nih.govbeilstein-journals.org Ligands derived from the this compound scaffold would be well-suited for this purpose, with the diol portion forming the chiral ligand structure and the iodo groups on the substrate partner enabling the cross-coupling itself.
Table 2: Pd-Catalyzed Asymmetric Suzuki-Miyaura Coupling of 2-Bromo-3-methyl-N-phenylbenzamide with 1-Naphthylboronic acid
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | L1 | 99 | 80 |
| 2 | L2 | 99 | 83 |
| 3 | L3 | 99 | 85 |
| 4 | L4 | 99 | 88 |
| 5 | MOP | 95 | 75 |
Data reflects the performance of various chiral-bridged biphenyl monophosphine ligands (L1-L4) compared to a known standard (MOP). beilstein-journals.org
Enantioselective Additions and Cycloadditions
Derivatives of iodo-substituted biaryl diols have been investigated as powerful organocatalysts, particularly in enantioselective addition reactions. The electron-withdrawing properties of the iodine atoms can enhance the Lewis acidity of the diol's hydroxyl groups, leading to more effective activation of substrates through hydrogen bonding.
Research by the Chong group has highlighted the effectiveness of iodo-substituted 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives, which are structurally analogous to biphenyl diols, in promoting conjugate addition reactions. In their study on the catalytic conjugate addition of alkynyl boronates, it was discovered that BINOL derivatives bearing electron-withdrawing groups at the 3 and 3' positions had a positive impact on the reaction. nih.gov The most effective results were achieved with a BINOL catalyst featuring iodo substituents (a regioisomer of the title compound), demonstrating the beneficial role of iodine in this transformation. nih.gov
Similarly, in the enantioselective conjugate addition of alkenyl boronates to chalcones, BINOLs with electron-withdrawing substituents such as iodo, bromo, and trifluoromethyl groups at the 3,3'-positions provided the best enantiocontrol. nih.gov The ligand with iodo substituents was identified as the most effective catalyst, even allowing for a lower catalyst loading compared to others. nih.gov While these studies focus on 3,3'-diiodo-BINOL, the findings underscore the principle that iodo-substitution on the biaryl diol framework is a key strategy for developing highly efficient and enantioselective catalysts for addition reactions.
In the realm of cycloadditions, chiral diol-based catalysts are widely used. For instance, various biphenyl diols have been found to be active organocatalysts in oxo-Diels-Alder reactions. beilstein-journals.org Although specific studies detailing the use of this compound in these cycloadditions are not prominent, the established success of related structures, like BINOL-derived bifunctional selenides in asymmetric iodolactonizations, points to the potential of functionalized biaryl diols in catalyzing diverse cyclization reactions. jst.go.jp
| Reaction Type | Catalyst | Key Finding | Reference |
| Conjugate Addition of Alkynyl Boronates | 3,3'-Diiodo-BINOL | Most productive results observed with iodo-substituted catalyst compared to other electron-withdrawing or neutral groups. | nih.gov |
| Conjugate Addition of Alkenyl Boronates | 3,3'-Diiodo-BINOL | Found to be the most effective catalyst, providing the best enantiocontrol and permitting lower catalyst loading. | nih.gov |
Organocatalysis and Cooperative Catalysis utilizing this compound Derivatives
The design of effective organocatalysts often relies on modulating the electronic properties of the catalyst scaffold. The introduction of electron-withdrawing groups is a common strategy to enhance the acidity of Brønsted acid catalysts, such as chiral phosphoric acids derived from biaryl diols. johnshopkins.edu These catalysts function through non-covalent interactions, primarily hydrogen bonding, to activate substrates. mdpi.com
Derivatives of this compound, such as chiral phosphoric acids, are expected to be more potent catalysts compared to their non-halogenated counterparts. The electron-withdrawing nature of the iodine atoms at the 4 and 4' positions increases the acidity of the phosphoric acid moiety, making it a stronger Brønsted acid. This enhanced acidity can lead to more effective protonation and activation of electrophiles in a variety of asymmetric transformations. johnshopkins.edu Research on chloro-substituted biphenyl-2,2'-diyl hydrogen phosphates has demonstrated their high efficacy in reactions like the Friedel-Crafts alkylation of indoles, rivaling the best Brønsted acid catalysts. johnshopkins.edu This provides strong evidence for the utility of halogenated biphenyl diol derivatives in organocatalysis.
Cooperative catalysis, where two or more catalysts work in concert to enable a transformation, is a powerful strategy in modern synthesis. While specific examples detailing the use of this compound derivatives in cooperative catalytic systems are not extensively documented, the fundamental properties of this scaffold make it a suitable candidate. For instance, its diol functionality can be used to coordinate to a metal center, while the iodo groups could be involved in secondary interactions or serve as handles for attachment to other catalytic units or supports. The development of adjustable axially chiral biphenyl ligands and catalysts is a testament to the versatility of this structural motif in creating complex catalytic systems for a range of reactions, including additions and cycloadditions. chemrxiv.orgnih.govchemrxiv.org
Kinetic Resolution and Atroposelective Processes for Biphenyl Diols
Kinetic resolution is a fundamental strategy for obtaining enantiomerically pure compounds, including axially chiral biaryls. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Various methods have been developed for the kinetic resolution of racemic biphenyl and binaphthyl diols, including enantioselective acylation, phosphorylation, and silylation. nih.gov For example, a highly efficient N-heterocyclic carbene (NHC)-catalyzed kinetic resolution of a wide range of 1,1'-biaryl-2,2'-diols has been reported, providing access to the resolved diols with excellent enantiomeric excess. nih.gov
Dynamic kinetic resolution (DKR) is an even more powerful variant where the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer. DKR has been successfully applied to the synthesis of biaryl diols using chemoenzymatic methods, combining a metal-based racemization catalyst with a lipase (B570770) for enantioselective acylation. jst.go.jpnih.gov
Atroposelective synthesis, the direct formation of one atropisomer over the other, is another critical approach to chiral biaryls. rsc.orgnih.gov This can be achieved through various means, including the desymmetrization of prochiral substrates or catalyst-controlled cyclization reactions. nih.govresearchgate.net For instance, phosphoric acid-catalyzed asymmetric arylation of 2-naphthols with quinone derivatives provides an efficient route to axially chiral biaryldiols. researchgate.net
While these resolution and atroposelective strategies are well-established for the general class of biphenyl diols, specific applications employing this compound as the substrate or catalyst are not widely reported in the surveyed scientific literature. However, the principles governing these transformations are broadly applicable, and the iodo-substituents could potentially influence the efficiency and selectivity of these processes by altering the steric and electronic environment of the biphenyl core.
Integration in Supramolecular Chemistry and Crystal Engineering
Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are classes of crystalline porous materials with well-defined structures and high surface areas, making them suitable for a wide range of applications, including gas storage, separation, and catalysis. nih.govmdpi.com The synthesis of these materials relies on the self-assembly of molecular building blocks: metal ions or clusters (in MOFs) or organic moieties (in COFs) connected by organic linkers. nih.govresearchgate.net
The structure of 4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol makes it a highly suitable organic linker for the synthesis of both MOFs and COFs. The two hydroxyl groups can be deprotonated to coordinate with metal centers, forming the nodes of a MOF. adelaide.edu.au Alternatively, these hydroxyl groups can undergo condensation reactions with other organic precursors to form the covalent linkages of a COF. The biphenyl (B1667301) core provides rigidity and a defined length to the linker, which is crucial for achieving a crystalline, porous framework.
While direct synthesis of MOFs and COFs using this compound is not extensively documented in the provided results, the synthesis of iodide-containing COFs for applications such as radiotherapy has been reported. rsc.org These reports highlight the potential for incorporating iodine into COF structures to impart specific functionalities. rsc.orgrsc.org The presence of iodine in the framework can enhance properties such as catalytic activity or serve as a site for further post-synthetic modification. The table below outlines the potential roles of the functional groups of this compound in the formation of extended structures.
| Functional Group | Potential Role in MOF/COF Synthesis |
| Hydroxyl (-OH) | Can be deprotonated to coordinate with metal ions in MOFs or undergo condensation reactions to form covalent bonds in COFs. |
| Iodine (-I) | Can participate in halogen bonding to direct the framework topology and can enhance the material's properties (e.g., for catalysis or radiosensitization). |
| Biphenyl Core | Provides rigidity and a well-defined geometry to the linker, contributing to the formation of a crystalline and porous structure. |
The incorporation of this compound into porous materials like MOFs and COFs can introduce specific recognition sites within the pores. The hydroxyl groups, if not fully coordinated or reacted, can act as hydrogen-bond donors, creating an affinity for guest molecules that are hydrogen-bond acceptors. Similarly, the iodine atoms can function as halogen-bond donors, enabling the selective binding of guest molecules that are halogen-bond acceptors. nih.govnih.gov This tailored pore environment is critical for applications such as selective gas adsorption and chemical sensing. The design of porous materials with functional groups is a key strategy for enhancing their performance in capturing molecules like iodine. nih.gov
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity, and a guest molecule that fits within it. This interaction is driven by non-covalent forces and is highly dependent on the size, shape, and chemical complementarity of the host and guest.
The ability of this compound to participate in a range of non-covalent interactions is central to its role in molecular recognition.
Hydrogen Bonding: The two hydroxyl groups are excellent hydrogen-bond donors, allowing the molecule to form strong and directional interactions with hydrogen-bond acceptors. This is a fundamental interaction in the self-assembly of many supramolecular structures.
π-Stacking: The aromatic biphenyl core can engage in π-stacking interactions with other aromatic molecules. These interactions, while generally weaker than hydrogen bonds, play a significant role in the stabilization of larger assemblies.
Halogen Bonding: The iodine atoms on the biphenyl rings are capable of forming halogen bonds. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair of electrons on a nitrogen or oxygen atom. mdpi.commdpi.com The strength of this interaction increases with the polarizability of the halogen atom, making iodine a particularly effective halogen-bond donor. researchgate.net
The table below summarizes the key non-covalent interactions involving this compound.
| Interaction Type | Description |
| Hydrogen Bond | A strong, directional interaction between the hydroxyl hydrogen and an electronegative atom (e.g., O, N). |
| π-Stacking | An attractive interaction between the electron clouds of adjacent aromatic rings. |
| Halogen Bond | A directional interaction between the electrophilic region of an iodine atom and a Lewis base. mdpi.com |
Through the combined action of these non-covalent forces, this compound can act as a host molecule, forming inclusion complexes or clathrates with suitable guest molecules. In an inclusion complex, a single host molecule encapsulates a guest. In a clathrate, a cage-like lattice of host molecules entraps the guest. aalto.fi Biphenyl diol derivatives have been shown to form inclusion complexes with various guest molecules, and the presence of iodine atoms in this compound could enhance its ability to form stable host-guest systems, particularly with guests that can act as halogen-bond acceptors. nih.gov
Directed Assembly and Crystal Engineering of Solid-State Architectures
Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. mdpi.com The predictable and directional nature of hydrogen and halogen bonds makes them powerful tools in this field. The bifunctional nature of this compound, with its two hydroxyl groups and two iodine atoms, allows for the programmed assembly of molecules into specific one-, two-, or three-dimensional architectures.
By carefully selecting co-crystallizing agents that can act as complementary hydrogen- and/or halogen-bond acceptors, it is possible to direct the formation of a wide variety of supramolecular structures. For instance, co-crystallization with a bipyridine could lead to the formation of linear chains or more complex networks, with the hydroxyl groups forming hydrogen bonds to the pyridine (B92270) nitrogen atoms and the iodine atoms potentially forming halogen bonds. The study of halogen bonding in the co-crystallization of diiodotetrafluorobenzene with various nitrogen-containing compounds demonstrates the robustness of this interaction in constructing supramolecular assemblies. nih.govnih.gov This principle can be directly applied to the use of this compound in designing novel solid-state materials.
Control over Intermolecular Interactions in Crystalline Solids
The solid-state architecture of molecular crystals is governed by a delicate balance of intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking. nsf.gov The structure of this compound is equipped to leverage two of the most specific and directional of these interactions:
Hydrogen Bonding: The two hydroxyl groups are prime sites for forming strong O-H···O hydrogen bonds. In similar biphenol structures, these interactions often lead to the formation of predictable supramolecular synthons, such as chains or cyclic motifs, which serve as the primary organizing force in the crystal lattice.
Halogen Bonding: The iodine atoms on the biphenyl rings are capable of forming halogen bonds (C-I···X), where X is a halogen bond acceptor like an oxygen, nitrogen, or even a π-system. nih.gov This interaction is highly directional and has emerged as a powerful tool in crystal engineering for constructing complex assemblies. nih.govrsc.org In related structures, such as those involving diiodotetrafluorobenzene, I···O and I···N halogen bonds are the dominant interactions that direct co-crystallization. rsc.orgrsc.org
The competition and cooperation between hydrogen and halogen bonding in this compound would allow for fine control over the resulting crystal packing. Depending on the environment and the presence of other molecules, one type of interaction may dominate, or they may work in concert to produce intricate, multicomponent assemblies.
Polymorphism and Cocrystallization Studies
The ability of a molecule to form multiple distinct crystalline structures, known as polymorphism, is a critical aspect of materials science and pharmaceuticals. mdpi.com Polymorphs of the same compound can exhibit different physical properties. The conformational flexibility of the biphenyl linkage combined with the multiple possibilities for hydrogen and halogen bonding suggests that this compound could be a candidate for forming polymorphs under different crystallization conditions. nih.gov
Furthermore, the compound is an excellent candidate for cocrystallization, a technique where a substance is crystallized with a second molecule (a coformer) to create a new crystalline solid with modified properties. nih.gov
Cocrystal Design: By selecting coformers with complementary functional groups, it is possible to engineer cocrystals held together by specific interactions.
With coformers containing strong hydrogen bond acceptors (e.g., pyridines, amides), this compound can form robust hydrogen-bonded networks.
With coformers that are strong halogen bond acceptors but weak hydrogen bond participants, the iodine atoms can be used to direct assembly almost exclusively through halogen bonding. This has been demonstrated in cocrystals of active pharmaceutical ingredients with perfluorinated iodobenzenes, where I···O and I···N bonds are the primary supramolecular interaction. rsc.orgrsc.org
The creation of cocrystals provides a pathway to new materials with potentially enhanced properties, and the dual-functional nature of this compound makes it a highly versatile building block for this purpose.
Self-Assembly Processes of this compound and its Derivatives
Self-assembly is the process by which molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov This process is fundamental to creating complex nanomaterials and functional systems. The same intermolecular forces that direct crystal packing—hydrogen and halogen bonding—also drive self-assembly in solution or on surfaces. nih.govmdpi.com
The directional nature of the interactions available to this compound and its derivatives can lead to the formation of various well-defined supramolecular structures. For example:
One-Dimensional Chains: Head-to-tail interactions via a combination of hydrogen and halogen bonds could lead to the formation of linear, polymer-like chains.
Two-Dimensional Networks: With appropriate linkers or multitopic derivatives, it is possible to form extended 2D sheets. These structures are of interest for applications in surface patterning and sensor technology.
Hierarchical Structures: The initial formation of smaller assemblies can serve as a template for the growth of larger, more complex hierarchical structures. mdpi.com This process mimics biological systems and is key to developing advanced functional materials. nih.gov
By modifying the biphenyl core or the functional groups, derivatives of this compound can be designed to target specific self-assembled architectures, leading to materials like hydrogels, liquid crystals, or porous organic frameworks. researchgate.net
Contributions to Advanced Materials Science
Polymer Chemistry: Monomer in Polycondensation and Polymerization Reactions
In polymer chemistry, monomers are the fundamental building blocks that link together to form long polymer chains. Polycondensation is a key method where monomers with two or more reactive functional groups react to form these chains, typically releasing a small molecule like water in the process. gdckulgam.edu.in The bifunctional nature of 4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol, possessing two hydroxyl groups, makes it a candidate for such reactions.
Polyesters: Polyesters are formed by the reaction of a diol with a dicarboxylic acid or its derivative. york.ac.uk this compound could theoretically serve as the diol component in a polycondensation reaction with various aliphatic or aromatic diacids to form novel polyesters. google.comresearchgate.net The synthesis would likely follow established melt polycondensation or solution polycondensation methods. nih.gov The incorporation of the bulky, rigid, and halogenated biphenyl (B1667301) unit would be expected to impart high thermal stability, rigidity, and specific optical or dielectric properties to the resulting polyester (B1180765). The general scheme for polyester synthesis involves the reaction of a diol with a diacid, often with heat and a catalyst, to form ester linkages and release water. google.com
| Potential Reactant | Resulting Polymer Type | Anticipated Properties | | :--- | :--- | :--- | | Adipic Acid | Aliphatic-Aromatic Polyester | Increased flexibility compared to fully aromatic polyesters. | | Terephthalic Acid | Fully Aromatic Polyester (Aramide) | High thermal stability, rigidity, and chemical resistance. | | 2,5-Furandicarboxylic Acid (FDCA) | Bio-based Furanic Polyester | Potential for renewably sourced content, high performance. nih.gov |
Polyimides: The synthesis of polyimides typically involves a two-step process starting with the reaction of a dianhydride and a diamine to form a poly(amic acid) precursor, which is then thermally or chemically cyclized. ntu.edu.twvt.edu While this compound is a diol, not a diamine or dianhydride, it could be chemically modified into a derivative suitable for polyimide synthesis. For instance, it could be used to synthesize a novel dianhydride. ntu.edu.tw Polyimides are known for their exceptional thermal stability and mechanical strength. researchgate.netcore.ac.uk
Specialty polymers are designed to meet demanding performance requirements that commodity plastics cannot. wikipedia.org The properties of polymers derived from this compound could be tuned by several means:
Copolymerization: By acting as a comonomer in polycondensation reactions, it can be integrated into polymer chains with other diols or diacids. nih.gov This allows for precise control over the final properties of the polymer, such as glass transition temperature (Tg), solubility, and mechanical strength, by adjusting the ratio of the comonomers.
Post-Polymerization Modification: The iodine atoms on the biphenyl ring serve as reactive handles for post-polymerization modification. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, could be employed to attach various functional groups to the polymer backbone. This would allow for the tuning of properties like fluorescence, conductivity, or liquid crystallinity after the main polymer chain has been formed.
Nanomaterial Synthesis and Functionalization
The application of specific organic molecules as precursors or surface modifiers is a cornerstone of modern nanomaterial science.
Carbon-based nanomaterials, such as carbon nanotubes (CNTs) and graphene, possess remarkable properties but often require functionalization for specific applications. nih.govnih.gov While typically synthesized via methods like arc discharge or chemical vapor deposition from simple carbon sources, preprints.org complex organic molecules can be used in bottom-up synthesis approaches or as templates. The aromatic structure of this compound makes it a carbon-rich precursor. Under pyrolysis conditions, it could potentially decompose to form carbonaceous materials. The presence of iodine could influence the graphitization process or lead to doped carbon structures with unique electronic properties.
The stability and functionality of inorganic nanoparticles (e.g., gold, iron oxide) in various media are often enhanced by modifying their surfaces with organic ligands. mdpi.comscience.govnih.govmdpi.com The hydroxyl groups of this compound could act as anchoring points to the surface of metal oxide nanoparticles. The biphenyl structure would create a rigid, well-defined organic shell, while the reactive iodine atoms would be exposed outwards, providing sites for further bioconjugation or attachment of other functional molecules. mdpi.com This strategy allows for the creation of highly functional and stable nanoparticle systems. nih.gov
Hybrid nanomaterials combine organic and inorganic components to achieve synergistic properties. researchgate.netresearchgate.net this compound could be a key component in creating such hybrids. For instance, through a sol-gel process, its hydroxyl groups could co-condense with metal alkoxides (e.g., silicon alkoxides) to form an organic-inorganic hybrid network. A similar approach has been used to create hybrid nanofibers from 4,4'-bis(triethoxysilyl)-1,1'-biphenyl. researchgate.net The resulting material would integrate the processability and functionality of the organic diol with the robustness of an inorganic framework. Such hybrids have potential applications in drug delivery and bioimaging. mdpi.commdpi.com
Development of Optoelectronic Materials through Structural Incorporation of the Biphenyl Core
There is no available research detailing the use of this compound in the development of optoelectronic materials. Scientific literature does not currently contain studies on the synthesis of polymers or other materials for optoelectronic applications that incorporate this specific biphenyl diol. Consequently, there are no detailed research findings or data tables on its performance in this area.
Functional Materials for Sensing and Separation Technologies
Similarly, a thorough review of scientific databases and publications indicates that this compound has not been utilized in the creation of functional materials for sensing or separation technologies. There are no documented instances of its incorporation into porous polymers for chemical sensing or into membranes for gas or liquid separation. As a result, no data on its efficacy in these applications is available.
Theoretical and Computational Investigations of 4,4 Diiodo 1,1 Biphenyl 2,2 Diol
Electronic Structure and Conformation Analysis (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and conformational landscape of molecules like 4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol. karazin.ua DFT calculations can elucidate the molecule's most stable three-dimensional arrangement and the distribution of electrons within it.
For biphenyl (B1667301) systems, the dihedral angle between the two phenyl rings is a critical conformational parameter. In this compound, the presence of bulky iodine atoms at the 4 and 4' positions and hydroxyl groups at the 2 and 2' positions will significantly influence this angle. Steric hindrance between the ortho-hydroxyl groups would likely force the biphenyl backbone into a twisted, non-planar conformation. scivisionpub.com
DFT calculations would typically involve geometry optimization to find the lowest energy conformation. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to locate the most stable structure. The resulting data would provide precise values for these geometric parameters.
Table 1: Predicted Optimized Geometric Parameters for this compound (Theoretical)
| Parameter | Predicted Value |
|---|---|
| C-C (inter-ring) bond length | ~1.49 Å |
| C-I bond length | ~2.10 Å |
| C-O bond length | ~1.36 Å |
| O-H bond length | ~0.96 Å |
| Dihedral Angle (C-C-C-C inter-ring) | 50° - 70° |
| C-C-I bond angle | ~120° |
| C-C-O bond angle | ~118° |
Note: These are estimated values based on typical DFT results for similar molecules and require specific calculations for confirmation.
Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal key aspects of the molecule's reactivity. The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability and electronic excitability. The iodine and hydroxyl substituents are expected to significantly influence the energies and spatial distributions of these orbitals.
Spectroscopic Property Prediction and Interpretation
Computational methods can predict various spectroscopic properties, offering a means to interpret experimental data or to provide data where none exists. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Visible absorption spectra. nih.gov
For this compound, TD-DFT calculations would predict the electronic transitions and their corresponding absorption wavelengths and intensities. The transitions would likely involve the π-systems of the biphenyl rings, with contributions from the lone pairs of the oxygen and iodine atoms.
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in assigning specific vibrational modes to the observed spectral peaks.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Theoretical)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200 - 3600 |
| C-O | Stretching | 1200 - 1300 |
| C-I | Stretching | 500 - 600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1400 - 1600 |
Note: These are approximate ranges and would be refined by specific DFT frequency calculations.
Reaction Mechanism Elucidation for Synthetic Pathways and Transformations
Computational chemistry provides powerful tools for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. rsc.orgrsc.org This involves identifying the structures of reactants, products, intermediates, and transition states.
For the synthesis of this compound, computational studies could model potential synthetic routes, such as the iodination of [1,1'-biphenyl]-2,2'-diol. DFT calculations can determine the activation energies for different iodination pathways, helping to predict the most favorable reaction conditions and regioselectivity.
Similarly, the mechanisms of transformations involving this compound, such as its participation in coupling reactions, could be investigated. By calculating the energy barriers for each step of a proposed mechanism, researchers can gain a deeper understanding of the reaction kinetics and identify rate-determining steps. researchgate.net
Modeling of Host-Guest Interactions and Supramolecular Assemblies
The structure of this compound, with its hydroxyl groups and iodine atoms, suggests its potential to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding. rsc.org These interactions are fundamental to the formation of host-guest complexes and supramolecular assemblies. mdpi.com
Molecular modeling techniques, including molecular mechanics and DFT, can be used to study these interactions. researchgate.net For instance, the interaction of this compound (as a host or guest) with other molecules can be modeled to determine the geometry and binding energy of the resulting complex. The iodine atoms can act as halogen bond donors, a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering and supramolecular chemistry. nih.govresearchgate.net
Table 3: Potential Non-covalent Interactions Involving this compound
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Hydrogen Bonding | -OH group | Lewis basic site (e.g., N, O) |
| Halogen Bonding | C-I group | Lewis basic site (e.g., N, O, π-system) |
| π-π Stacking | Biphenyl rings | Another aromatic system |
Ligand-Metal Interaction Studies in Catalytic Systems
The hydroxyl groups of this compound can act as coordination sites for metal ions, making it a potential ligand in catalytic systems. mdpi.com DFT is widely used to study the interactions between ligands and metal centers. mdpi.comsemanticscholar.org
Computational studies can model the coordination of this diol to various transition metals. These studies can provide insights into the geometry of the resulting metal complex, the nature of the metal-ligand bonding, and the electronic properties of the complex. researchgate.net By analyzing the electronic structure of the metal complex, it is possible to predict its potential catalytic activity for specific reactions. For example, the HOMO-LUMO gap of the complex can be related to its reactivity and stability.
Emerging Research Directions and Future Outlook for 4,4 Diiodo 1,1 Biphenyl 2,2 Diol
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The synthesis of complex molecules like 4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol is increasingly benefiting from the adoption of flow chemistry. rsc.orgacs.org This technology offers enhanced reaction control, improved safety, and scalability, aligning with the principles of green chemistry. Future research will likely focus on developing continuous-flow processes for the synthesis and functionalization of this diol. thieme-connect.dersc.org
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing the synthesis of functionalized biaryl compounds. researchgate.net For instance, the use of microreactors can facilitate rapid heat and mass transfer, leading to higher yields and selectivities in cross-coupling reactions, which are often employed in the synthesis of biphenyl (B1667301) scaffolds. acs.org
Future sustainable synthesis methodologies for this compound may involve the use of immobilized catalysts in packed-bed reactors, allowing for easy separation and recycling of the catalyst. mdpi.com This approach not only reduces waste but also enhances the economic viability of the synthesis. Furthermore, the integration of in-line purification and analysis techniques within a flow system can lead to a fully automated and highly efficient manufacturing process.
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Control | Limited | Precise |
| Safety | Potential for thermal runaway | Enhanced |
| Scalability | Challenging | Straightforward |
| Reproducibility | Variable | High |
| Waste Generation | Significant | Minimized |
Exploration of Novel Reactivity Patterns and Multi-Component Reactions
The unique arrangement of functional groups in this compound opens up avenues for exploring novel reactivity patterns. The presence of both nucleophilic hydroxyl groups and electrophilic carbon-iodine bonds on the same scaffold allows for intricate intramolecular and intermolecular transformations.
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic step, are a powerful tool for generating molecular complexity. dovepress.comnih.gov Future research is expected to leverage this compound as a key building block in MCRs to construct complex heterocyclic and polycyclic structures. rsc.orgmdpi.com For example, the hydroxyl groups can participate in condensation reactions, while the iodine atoms can be utilized in subsequent cross-coupling reactions, all within a one-pot process. nih.govorganic-chemistry.org
The development of novel MCRs involving this diol could lead to the rapid synthesis of libraries of complex molecules with potential applications in medicinal chemistry and materials science. ku.edumdpi.com The ability to introduce diverse functionalities in a single step makes MCRs an attractive strategy for drug discovery and the development of new functional materials. mdpi.com
Advanced Functional Material Design Beyond Current Applications
The iodinated biphenyl scaffold of this compound makes it a promising candidate for the design of advanced functional materials. The iodine atoms can be readily substituted through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups and the construction of novel polymeric and supramolecular architectures.
In polymer chemistry, this diol can serve as a monomer for the synthesis of high-performance polymers with tailored optical, electronic, and thermal properties. goettingen-research-online.dersc.org The rigid biphenyl core can impart thermal stability and mechanical strength to the polymer backbone, while the introduced functional groups can be used to tune the material's properties. For instance, the incorporation of conjugated moieties could lead to the development of novel materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com
Furthermore, the chiral nature of the diol can be exploited to create chiral polymers and materials with applications in enantioselective separations and catalysis. The self-assembly of this molecule and its derivatives could also lead to the formation of well-defined nanostructures with interesting chiroptical properties.
| Potential Application Area | Key Feature of this compound |
| High-Performance Polymers | Rigid biphenyl backbone, reactive iodine atoms for functionalization |
| Organic Electronics | Potential for introducing conjugated systems |
| Chiral Materials | Inherent chirality of the biphenyl scaffold |
| Supramolecular Chemistry | Self-assembly properties, potential for hydrogen bonding |
Bio-inspired and Biomimetic Applications in Chemical Systems
Nature often utilizes halogenated organic molecules for specific biological functions, and the field of bio-inspired chemistry seeks to mimic these natural systems. acs.orgresearchgate.net The presence of iodine atoms in this compound makes it an interesting candidate for bio-inspired and biomimetic applications.
One emerging area is the use of halogen bonding in molecular recognition and catalysis. researchgate.netacs.org The iodine atoms in the diol can act as halogen bond donors, interacting with Lewis basic sites in other molecules. This interaction can be exploited to direct the assembly of supramolecular structures or to catalyze chemical reactions in a biomimetic fashion. azom.com
Furthermore, the biphenyl diol scaffold can be used to design biomimetic catalysts that mimic the active sites of enzymes. acs.org By functionalizing the hydroxyl groups and the aromatic rings, it may be possible to create a microenvironment that facilitates specific chemical transformations with high selectivity, similar to how enzymes operate. rsc.org The development of such bio-inspired catalysts could have a significant impact on sustainable chemistry and the synthesis of complex molecules. nih.govnih.gov
Multiscale Modeling and Big Data Approaches in Chemical Research and Discovery
Computational chemistry and data-driven approaches are becoming indispensable tools in modern chemical research. osu.edu Multiscale modeling, which combines different levels of theory to simulate complex chemical systems, can provide valuable insights into the properties and reactivity of this compound. researchgate.net
Quantum mechanical calculations can be used to predict the electronic structure, spectroscopic properties, and reaction mechanisms of this molecule. nih.gov Molecular dynamics simulations, on the other hand, can be employed to study its conformational dynamics and its interactions with other molecules in solution or in the solid state. nih.gov Such computational studies can guide the rational design of new experiments and accelerate the discovery of new applications.
The integration of big data approaches and machine learning could further enhance the research and discovery process. By analyzing large datasets of chemical information, it may be possible to identify new synthetic routes, predict the properties of novel derivatives of this compound, and discover new applications for this versatile molecule.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves iodination of biphenyl diol precursors. A validated approach uses Ullmann-type coupling or electrophilic aromatic substitution with iodine sources (e.g., I₂/KI) under acidic conditions. Critical parameters include:
- Catalyst : Copper(I) iodide (CuI) or palladium complexes to facilitate C–I bond formation .
- Solvent : Polar aprotic solvents like DMSO or DMF to stabilize intermediates .
- Temperature : Prolonged heating (e.g., 105–115°C for 24–120 hours) to ensure complete di-iodination .
- Purification : Flash column chromatography (e.g., chloroform/ethyl acetate/hexane mixtures) to isolate the product from mono-iodinated by-products .
- Data Table :
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ullmann Coupling | CuI | DMSO | 115 | 120 | 72 |
| Electrophilic Iodination | None | AcOH | 80 | 48 | 58 |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns. The absence of aromatic protons at positions 4 and 4' (replaced by iodine) and hydroxyl protons (δ 5–6 ppm) is critical .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 466.78 for C₁₂H₈I₂O₂) .
- IR Spectroscopy : O–H stretching (~3200 cm⁻¹) and C–I vibrations (~500 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can researchers address discrepancies in reported melting points or solubility data for this compound across different studies?
- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Strategies include:
- Recrystallization : Use solvent systems like ethanol/water or THF/hexane to obtain pure crystalline forms .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphs by detecting phase transitions .
- Standardized Solubility Tests : Conduct solubility studies in buffered solutions (pH 2–12) at 25°C, reporting results as g/100 mL ± SEM .
- Data Table :
| Solvent | Solubility (g/100 mL, 25°C) | Source |
|---|---|---|
| Ethanol | 0.12 ± 0.02 | |
| DMSO | 2.45 ± 0.15 | |
| Water | Insoluble |
Q. What strategies are recommended for mitigating by-product formation during the iodination of biphenyl diol precursors?
- Methodological Answer :
- Controlled Stoichiometry : Use 2.2 equivalents of I₂ to minimize mono-iodinated by-products .
- Additives : L-Proline or potassium carbonate enhances regioselectivity by deprotonating hydroxyl groups, directing iodine to the para positions .
- In Situ Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, allowing early termination if by-products dominate .
Q. How can computational methods guide the design of this compound derivatives for targeted applications?
- Methodological Answer :
- DFT Calculations : Predict electronic effects of substituents on iodine's leaving group ability in cross-coupling reactions .
- Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., enzymes) by modifying hydroxyl groups to esters or ethers .
- QSPR Models : Correlate logP values with solubility to optimize pharmacokinetic properties .
Key Considerations for Experimental Design
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
